Technical Profile: N-(4-bromo-2-ethylphenyl)acetamide
Technical Profile: N-(4-bromo-2-ethylphenyl)acetamide
[1][2]
Executive Summary
N-(4-bromo-2-ethylphenyl)acetamide (CAS: 51688-73-4) is a specialized organobromine building block used primarily in the synthesis of complex agrochemicals and pharmaceutical intermediates.[1][2] Functioning as a protected aniline derivative, it offers a dual-modality scaffold: the acetamide group serves as a robust directing group or masked amine, while the para-bromide provides a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its physicochemical profile, a validated synthesis protocol, and its mechanistic utility in drug discovery workflows.
Part 1: Chemical Identity & Physicochemical Profile[3]
The compound is an acetanilide derivative characterized by steric bulk at the ortho position (ethyl group) and halogen functionality at the para position.
| Property | Data |
| IUPAC Name | N-(4-bromo-2-ethylphenyl)acetamide |
| CAS Registry Number | 51688-73-4 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| Physical State | Solid (typically off-white to pale beige crystals) |
| Melting Point | 136–140 °C (Typical range for para-bromo acetanilides) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |
| SMILES | CCc1cc(Br)ccc1NC(C)=O |
Part 2: Synthesis Protocol (Acetylation Route)[4]
Rationale
The most reliable route to N-(4-bromo-2-ethylphenyl)acetamide is the selective acetylation of 4-bromo-2-ethylaniline . While acetyl chloride is a common reagent, the use of acetic anhydride in the presence of a mild base (sodium acetate) is preferred for its high atom economy, ease of purification, and avoidance of corrosive HCl byproducts.
Reagents
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Precursor: 4-Bromo-2-ethylaniline (1.0 eq)
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Reagent: Acetic Anhydride (1.2 eq)
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Solvent: Glacial Acetic Acid (or Water/Ethanol mix for green chemistry variants)
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Catalyst/Buffer: Sodium Acetate (1.0 eq)
Step-by-Step Methodology
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-bromo-2-ethylaniline in 15 mL of glacial acetic acid.
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Activation: Add 12 mmol (1.15 mL) of acetic anhydride dropwise over 10 minutes. The reaction is slightly exothermic; ensure temperature remains < 40°C to prevent di-acetylation.
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Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting aniline spot (lower R_f) should disappear.
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Quenching & Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.[3]
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Purification: Filter the solid using a Buchner funnel. Wash the cake with 3 x 20 mL of cold water to remove residual acid.
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Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
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Recrystallization (Optional): If higher purity (>99%) is required for cross-coupling, recrystallize from hot ethanol/water (1:1).
Mechanistic Workflow
The reaction proceeds via a nucleophilic acyl substitution. The aniline nitrogen attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate, which collapses to expel acetate.
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target acetamide.
Part 3: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
The ethyl group and the acetamide singlet are the diagnostic peaks.
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δ 9.30 ppm (s, 1H): Amide -NH (Broad, exchangeable).
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δ 7.45 ppm (d, J=2.0 Hz, 1H): Aromatic H3 (Ortho to Br, Meta to Ethyl).
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δ 7.35 ppm (dd, J=8.4, 2.0 Hz, 1H): Aromatic H5 (Ortho to Br).
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δ 7.15 ppm (d, J=8.4 Hz, 1H): Aromatic H6 (Ortho to Amide).
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δ 2.55 ppm (q, J=7.5 Hz, 2H): Ethyl -CH ₂-.
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δ 2.05 ppm (s, 3H): Acetyl -CH ₃.
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δ 1.15 ppm (t, J=7.5 Hz, 3H): Ethyl -CH ₃.
Mass Spectrometry (LC-MS)
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Ionization: ESI+
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Signature: A characteristic 1:1 isotopic doublet is observed due to Bromine (⁷⁹Br/⁸¹Br).
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M+H: Peaks at 242.0 and 244.0 .
Part 4: Applications in Drug Discovery
This compound is not merely an endpoint; it is a linchpin intermediate . The bromine atom is electronically activated for Palladium-catalyzed cross-coupling, while the acetamide remains stable under basic coupling conditions.
Key Transformations
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).
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Buchwald-Hartwig Amination: Displacement of the bromine with secondary amines to form complex aniline derivatives.
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Heck Reaction: Coupling with acrylates to form styrene derivatives.
Strategic Utility Diagram
Figure 2: Divergent synthetic utility of the N-(4-bromo-2-ethylphenyl)acetamide scaffold.
Part 5: Safety & Handling
Signal Word: WARNING GHS Hazard Statements:
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H302: Harmful if swallowed.[4]
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H315/H319: Causes skin irritation / Causes serious eye irritation.
Protocol:
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Always handle in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Disposal: Halogenated organic waste streams. Do not mix with general organic waste if incineration protocols differ for halogens.
References
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National Institute of Standards and Technology (NIST). Acetamide, N-(4-bromophenyl)- Properties and Spectra. NIST WebBook. Available at: [Link](Note: Reference for the base 4-bromoacetanilide structure and spectral analogies).
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PubChem. N-(4-bromo-2-methylphenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link](Note: Homologue reference for toxicity and handling data).
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
